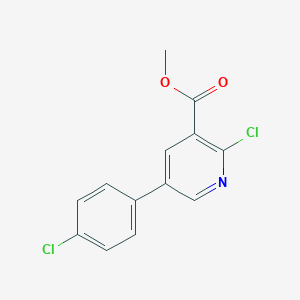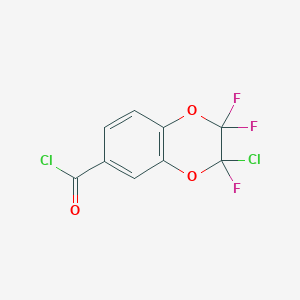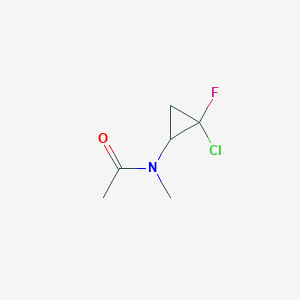
4-(Trifluoromethoxy)benzoyl bromide, 98%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)benzoyl bromide (TFMB) is a halogenated organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 115-116 °C and is highly soluble in many organic solvents. TFMB is commonly used as a reagent in organic synthesis, as a catalyst for various reactions, and in the preparation of various polymers materials. It has also been used in the field of biochemistry and physiology, as a tool for studying biochemical and physiological processes.
作用机制
In the field of biochemistry and physiology, 4-(Trifluoromethoxy)benzoyl bromide, 98% is used as a tool to investigate the mechanisms of action of various drugs. The mechanism of action of 4-(Trifluoromethoxy)benzoyl bromide, 98% is based on its ability to bind to receptors on the cell membrane, which in turn triggers a cascade of biochemical and physiological responses. The binding of 4-(Trifluoromethoxy)benzoyl bromide, 98% to receptors on the cell membrane can activate or inhibit various cellular processes, such as the release of neurotransmitters or hormones, the activation of enzymes, or the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Trifluoromethoxy)benzoyl bromide, 98% are largely dependent on the specific drug or compound that it is used in conjunction with. In general, 4-(Trifluoromethoxy)benzoyl bromide, 98% has been shown to have a variety of effects on biochemical and physiological processes, including the activation of various enzymes, the regulation of gene expression, and the modulation of neurotransmitter release. In addition, 4-(Trifluoromethoxy)benzoyl bromide, 98% has been shown to have anti-inflammatory and antioxidant effects, as well as to induce apoptosis in certain cell types.
实验室实验的优点和局限性
The main advantages of using 4-(Trifluoromethoxy)benzoyl bromide, 98% in laboratory experiments are its high solubility in organic solvents, its low toxicity, and its low cost. Additionally, 4-(Trifluoromethoxy)benzoyl bromide, 98% is relatively stable and can be stored for long periods of time without significant degradation. However, 4-(Trifluoromethoxy)benzoyl bromide, 98% is not suitable for use in experiments involving high temperatures, as it can decompose at temperatures above 150 °C. Furthermore, 4-(Trifluoromethoxy)benzoyl bromide, 98% is not suitable for use in experiments involving the direct injection of drugs into the body, as it can cause irritation and inflammation.
未来方向
The use of 4-(Trifluoromethoxy)benzoyl bromide, 98% in scientific research is still in its early stages, and there are many potential future directions that could be explored. For example, further research could be conducted to investigate the effects of 4-(Trifluoromethoxy)benzoyl bromide, 98% on other biochemical and physiological processes, as well as its potential therapeutic applications. Additionally, 4-(Trifluoromethoxy)benzoyl bromide, 98% could be used as a tool to investigate the effects of various drugs on the human body, as well as its potential for drug delivery. Finally, further research could be conducted to investigate the potential for 4-(Trifluoromethoxy)benzoyl bromide, 98% to be used in the synthesis of novel drugs and polymers materials.
合成方法
4-(Trifluoromethoxy)benzoyl bromide, 98% can be synthesized from 4-bromobenzotrifluoride and potassium bromide in a reaction that involves the formation of an intermediate bromonium ion. The reaction is typically carried out in anhydrous acetic acid at a temperature of 60 °C. The resulting product is a white crystalline solid that is purified by recrystallization from a suitable organic solvent.
科学研究应用
4-(Trifluoromethoxy)benzoyl bromide, 98% has been used in a wide range of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry and physiology. In organic synthesis, 4-(Trifluoromethoxy)benzoyl bromide, 98% is used as a reagent for the preparation of various compounds, including the synthesis of polymers and the synthesis of novel drugs. In the field of biochemistry and physiology, 4-(Trifluoromethoxy)benzoyl bromide, 98% is used as a tool to investigate biochemical and physiological processes, such as the effects of drugs on the human body.
属性
IUPAC Name |
4-(trifluoromethoxy)benzoyl bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVHISPNDXGTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)


